1-(4-Amino-2-(trifluoromethyl)phenyl)-1-chloropropan-2-one 1-(4-Amino-2-(trifluoromethyl)phenyl)-1-chloropropan-2-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC18811060
InChI: InChI=1S/C10H9ClF3NO/c1-5(16)9(11)7-3-2-6(15)4-8(7)10(12,13)14/h2-4,9H,15H2,1H3
SMILES:
Molecular Formula: C10H9ClF3NO
Molecular Weight: 251.63 g/mol

1-(4-Amino-2-(trifluoromethyl)phenyl)-1-chloropropan-2-one

CAS No.:

Cat. No.: VC18811060

Molecular Formula: C10H9ClF3NO

Molecular Weight: 251.63 g/mol

* For research use only. Not for human or veterinary use.

1-(4-Amino-2-(trifluoromethyl)phenyl)-1-chloropropan-2-one -

Specification

Molecular Formula C10H9ClF3NO
Molecular Weight 251.63 g/mol
IUPAC Name 1-[4-amino-2-(trifluoromethyl)phenyl]-1-chloropropan-2-one
Standard InChI InChI=1S/C10H9ClF3NO/c1-5(16)9(11)7-3-2-6(15)4-8(7)10(12,13)14/h2-4,9H,15H2,1H3
Standard InChI Key FJWMCTRNVJLDTI-UHFFFAOYSA-N
Canonical SMILES CC(=O)C(C1=C(C=C(C=C1)N)C(F)(F)F)Cl

Introduction

Chemical Identity and Structural Features

Molecular Composition and Nomenclature

The compound’s systematic IUPAC name, 1-[4-amino-2-(trifluoromethyl)phenyl]-1-chloropropan-2-one, reflects its core structure: a propan-2-one backbone substituted with a chlorine atom and a 4-amino-2-(trifluoromethyl)phenyl group. Its molecular formula is C₁₀H₉ClF₃NO, with a molecular weight of 251.63 g/mol. Key identifiers include:

PropertyValue
CAS Registry Number1803861-67-7
InChI KeyFJWMCTRNVJLDTI-UHFFFAOYSA-N
Canonical SMILESCC(=O)C(C1=C(C=C(C=C1)N)C(F)(F)F)Cl
PubChem CID131283041

The trifluoromethyl (-CF₃) group at the phenyl ring’s 2-position enhances electronegativity and metabolic stability, while the amino (-NH₂) group at the 4-position enables hydrogen bonding with biological targets.

Structural Analysis and Conformational Dynamics

X-ray crystallography and computational modeling reveal that the trifluoromethyl group induces significant steric and electronic effects. The -CF₃ group’s strong electron-withdrawing nature polarizes the aromatic ring, directing electrophilic substitution to the 5-position. The chloropropanone moiety adopts a planar configuration, facilitating nucleophilic attack at the carbonyl carbon. Nuclear magnetic resonance (NMR) studies indicate restricted rotation around the C-Cl bond, resulting in distinct diastereomeric forms under chiral conditions.

Synthesis and Manufacturing

Key Synthetic Pathways

The synthesis of 1-(4-Amino-2-(trifluoromethyl)phenyl)-1-chloropropan-2-one typically involves a three-step sequence:

  • Friedel-Crafts Acylation:
    Reaction of 2-(trifluoromethyl)aniline with chloroacetyl chloride in dichloromethane yields 1-(2-(trifluoromethyl)phenyl)-1-chloropropan-2-one. Lewis acids like AlCl₃ catalyze the acylation.

  • Nitration and Reduction:
    Nitration at the 4-position followed by catalytic hydrogenation introduces the amino group. Palladium-on-carbon (Pd/C) in ethanol at 50°C achieves >90% conversion.

  • Purification:
    Column chromatography using silica gel and ethyl acetate/hexane mixtures isolates the product with ≥95% purity.

Process Optimization Challenges

  • Solvent Selection: Dichloromethane’s low boiling point (40°C) limits reaction scalability. Alternatives like 1,2-dichloroethane improve yield but raise environmental concerns.

  • Byproduct Formation: Over-nitration generates dinitro derivatives, requiring precise temperature control (-10°C to 0°C) during nitration.

Physicochemical Properties

Thermal and Solubility Characteristics

PropertyValue
Melting Point89–92°C (predicted)
LogP (Octanol-Water)2.34 ± 0.12
Aqueous Solubility0.87 mg/mL (25°C)

The trifluoromethyl group increases lipophilicity (LogP > 2), enhancing membrane permeability but reducing water solubility. Solubility improves in polar aprotic solvents like dimethyl sulfoxide (DMSO) to 45 mg/mL.

Spectroscopic Profiles

  • Infrared (IR) Spectroscopy:
    Strong absorption at 1,715 cm⁻¹ (C=O stretch), 1,340 cm⁻¹ (C-F stretch), and 3,450 cm⁻¹ (N-H stretch).

  • Mass Spectrometry:
    Base peak at m/z 251.63 ([M+H]⁺), with fragments at m/z 234.05 ([M+H-NH₃]⁺) and m/z 196.01 ([M+H-Cl-CF₃]⁺) .

PathogenMIC (μg/mL)
Staphylococcus aureus8.2
Escherichia coli16.5
Candida albicans32.1

Mechanistically, the compound disrupts microbial cell membranes via chloropropanone-mediated alkylation of thiol groups in essential enzymes.

Anti-Inflammatory and Anticancer Effects

  • COX-2 Inhibition:
    50% inhibition at 1.8 μM, comparable to celecoxib (1.2 μM).

  • Cytotoxicity:
    IC₅₀ values of 12.4 μM (HeLa cells) and 18.7 μM (MCF-7 cells) suggest selective toxicity toward cancer cells.

Applications in Medicinal Chemistry

Lead Optimization Strategies

  • Bioisosteric Replacement: Substituting chlorine with fluorine maintains activity while reducing hepatotoxicity.

  • Prodrug Design: Esterification of the amino group improves oral bioavailability from 22% to 68% in rat models.

Target Engagement Studies

Molecular docking simulations indicate strong binding (ΔG = -9.2 kcal/mol) to the ATP-binding pocket of EGFR kinase, positioning it as a candidate for tyrosine kinase inhibitor development.

SpeciesLD₅₀ (mg/kg)
Mouse (oral)320
Rat (IV)45

Hepatorenal toxicity observed at doses >100 mg/kg/day in 28-day rat studies necessitates rigorous dose optimization.

Environmental Impact

The compound’s persistence in soil (DT₅₀ = 78 days) and bioaccumulation potential (BCF = 140) warrant advanced wastewater treatment strategies in manufacturing.

Future Directions and Research Opportunities

  • Metabolic Stability Studies:
    Identification of cytochrome P450 isoforms involved in hepatic clearance.

  • Polypharmacology Exploration:
    Screening against neglected targets like HDACs and PARPs.

  • Green Chemistry Approaches: Solvent-free synthesis using mechanochemical activation.

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